[(Pent-4-en-1-yloxy)methyl]benzene
Description
The exact mass of the compound Benzene, [(4-pentenyloxy)methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(Pent-4-en-1-yloxy)methyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Pent-4-en-1-yloxy)methyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pent-4-enoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTJLOSSHOFXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447186 | |
| Record name | Benzene, [(4-pentenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81518-74-3 | |
| Record name | Benzene, [(4-pentenyloxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(pent-4-en-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemoselective Management of Benzyl Ethers in Alkenyl Scaffolds
Executive Summary: The Chemoselectivity Paradox
In complex organic synthesis, the benzyl (Bn) ether is often viewed as a "permanent" protecting group due to its high stability against acids, bases, and oxidizing agents. However, its removal typically relies on palladium-catalyzed hydrogenolysis (
For drug development professionals working with polyfunctional scaffolds—such as terpenes, unsaturated macrolides, or glycal derivatives—this presents a critical bottleneck. How do you remove a benzyl ether without saturating the essential double bond?
This guide moves beyond standard textbook protocols to provide field-proven, chemoselective strategies for managing benzyl ethers in the presence of alkenes. We focus on non-reductive cleavage mechanisms (Lewis acid-mediated and oxidative) and robust formation protocols that prevent premature alkene migration.
Part 1: Strategic Formation Protocols
Before addressing removal, one must ensure the formation of the benzyl ether does not compromise the alkene. Standard Williamson ether synthesis (NaH/BnBr) generates strong basic conditions that can cause alkene isomerization or elimination in sensitive substrates.
Acid-Catalyzed Formation: The Trichloroacetimidate Route
For base-sensitive alkenyl alcohols, the use of Benzyl Trichloroacetimidate (Bn-TCA) is the industry standard. This method operates under mild acidic catalysis, preserving the integrity of the double bond and preventing migration.
-
Mechanism: Protonation of the imidate nitrogen makes the trichloroacetimidate a potent leaving group, generating a transient benzyl cation (or ion pair) that is intercepted by the alcohol.
-
Key Advantage: Avoids strong bases (NaH, KH) that cause bond migration in allylic or homoallylic systems.
Protocol 1.1: Bn-TCA Protection of Alkenyl Alcohols
Reagents: Alcohol substrate (1.0 equiv), Benzyl Trichloroacetimidate (1.2–1.5 equiv), TMSOTf (0.05 equiv) or TfOH (catalytic).
Solvent: Anhydrous
-
Preparation: Dissolve the alkenyl alcohol in anhydrous
(0.1 M) under Argon. -
Addition: Add Benzyl Trichloroacetimidate (Bn-TCA).
-
Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise. Note: TfOH (Triflic acid) can be used but TMSOTf is often milder.
-
Monitoring: Stir at 0°C to RT. Monitor via TLC. Reaction is typically complete within 1–3 hours.
-
Quench: Quench with
(Triethylamine) to neutralize the acid catalyst before concentration. -
Purification: Flash chromatography.
Expert Insight: If your substrate contains an acid-sensitive epoxide or acetal alongside the alkene, switch to the Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate). It operates under neutral conditions upon mild heating.[1]
Part 2: The Core Challenge – Chemoselective Deprotection
The removal of the benzyl group in the presence of an alkene requires bypassing the standard hydrogenation pathway. We utilize two primary non-reductive mechanisms: Lewis Acid Coordination and Oxidative Cleavage .
Method A: Lewis Acid Cleavage ( )
Boron trichloride (
The Critical Flaw: The cleavage generates a reactive benzyl cation (
Protocol 2.1:
-Mediated Cleavage with Scavenger
Reagents: Benzyl ether substrate (1.0 equiv),
-
Setup: Flame-dry a flask and cool to -78°C under
. -
Scavenger: Dissolve the substrate and Pentamethylbenzene in anhydrous
. -
Cleavage: Add
solution dropwise. The solution may turn deep purple/red. -
Reaction: Stir at -78°C for 1–2 hours. Do not let it warm up unless necessary, as higher temps promote alkene polymerization.
-
Quench: Quench with MeOH at -78°C, then add saturated
. -
Workup: Extract with DCM. The byproduct (benzyl-pentamethylbenzene) is non-polar and easily separated via column chromatography.[2]
Method B: Oxidative Cleavage (DDQ/Photochemical)
While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is standard for p-methoxybenzyl (PMB) ethers, it is generally too weak for plain benzyl ethers. However, recent advances utilizing visible-light photoredox catalysis or harsh oxidative conditions (
-
Warning:
(Ruthenium tetroxide) will cleave double bonds (oxidative cleavage to carbonyls). Avoid if you want to keep the alkene. -
Alternative: Use LiDBB (Lithium di-tert-butylbiphenyl). This is a dissolving metal reduction (electron transfer). While it can reduce conjugated dienes, isolated alkenes are often stable at -78°C.
Part 3: Decision Logic & Visualization
Diagram 1: Chemoselective Strategy Decision Tree
This flow logic dictates the reagent choice based on substrate topology.
Caption: Decision matrix for deprotecting benzyl ethers without compromising alkenyl functionality.
Diagram 2: Mechanism of Cleavage with Scavenger
Understanding the role of the scavenger is vital for troubleshooting.
Caption: Mechanistic pathway showing how Pentamethylbenzene intercepts the benzyl cation to protect the alkene.
Part 4: Comparative Data & Selection Guide
The following table summarizes the compatibility of deprotection methods with alkene-containing substrates.
| Method | Reagent System | Alkene Compatibility | Primary Risk | Expert Recommendation |
| Hydrogenolysis | Poor | Complete saturation of double bond. | Do Not Use. | |
| Poisoned Hydrogenolysis | Moderate | Isomerization or slow reduction. | Only for specific alkynes; risky for alkenes. | |
| Lewis Acid | Excellent | Acid-catalyzed rearrangement. | Primary Choice for isolated alkenes. | |
| Dissolving Metal | Li / Naphthalene (LiDBB) | Fair | Reduction of conjugated dienes. | Use only for isolated, sterically hindered alkenes. |
| Oxidative | DDQ (Photochemical) | Good | Incomplete reaction (Bn is stable). | Best for PMB ethers; variable for plain Bn. |
| Hard Acid | Poor | Hydrohalogenation of alkene. | Avoid. |
References
-
Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.[3]
-
Selective Cleavage of Benzyl Ethers using Boron Trichloride . Congreve, M. S., et al. (1993).[4] Synlett, 1993(09), 663-664.
-
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene . Okano, K., et al. (2008).[3] Synlett, 2008(13), 1977-1980.
-
Benzyl Trichloroacetimidate: A Versatile Reagent . Eckenberg, P., et al. (1993). Tetrahedron, 49(8), 1619-1624.
-
Visible-Light-Mediated Oxidative Debenzylation . (2021). Max Planck Institute.
Sources
Reactivity Profile of Terminal Alkenes in Benzyl Ethers
Executive Summary
The coexistence of a terminal alkene and a benzyl ether (BnOR) within a single molecular scaffold presents a classic chemoselectivity paradox in organic synthesis. While benzyl ethers are robust protecting groups stable to basic and nucleophilic conditions, their standard removal (catalytic hydrogenolysis) is mutually destructive to terminal alkenes. Conversely, the reactivity of the terminal alkene—specifically in Ring-Closing Metathesis (RCM) and electrophilic oxidation—can be significantly altered by the electronic and steric influence of the benzyl ether, particularly when in an allylic relationship.
This guide provides a rigorous analysis of this reactivity profile, offering validated protocols for orthogonal deprotection and strategies to suppress deleterious isomerization during metathesis.
Part 1: The Chemo-Orthogonality Paradox
The primary challenge when handling molecules containing both functionalities is the Deprotection-Saturation Conflict . Standard hydrogenolysis (
Oxidative Cleavage (The DDQ Protocol)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the gold standard for cleaving benzyl ethers in the presence of olefins.
-
Mechanism: DDQ abstracts a hydride from the benzylic position to form a stabilized oxocarbenium ion, which is subsequently hydrolyzed.
-
Selectivity: The terminal alkene does not possess a hydride donor site capable of stabilizing the resulting cation to the same degree as the phenyl ring, rendering it inert to DDQ under standard conditions.
-
Constraint: Requires the benzyl ether to be electron-rich (e.g., PMB is faster, but unsubstituted Bn works with heat/time) or the use of photo-catalysis.
Lewis Acid Cleavage (The BCl3 Protocol)
Boron trichloride (
-
Mechanism: Coordination of boron to the ether oxygen weakens the
bond. A chloride nucleophile then attacks the benzylic carbon. -
Selectivity: Terminal alkenes are poor nucleophiles for
at low temperatures (-78 °C), preventing polymerization or hydrochlorination.
Data Summary: Deprotection Orthogonality
| Reagent | Conditions | Benzyl Ether Status | Terminal Alkene Status | Orthogonality Score |
| 1 atm, MeOH, RT | Cleaved | Reduced (Alkane) | ⛔ FAILED | |
| DDQ | DCM/H2O, RT | Cleaved | Intact | ✅ HIGH |
| DCM, -78 °C | Cleaved | Intact | ✅ HIGH | |
| Birch (Li/NH3) | -78 °C | Cleaved | Intact (mostly) | ⚠️ MEDIUM* |
*Birch reduction can sometimes isomerize terminal alkenes to internal alkenes or reduce conjugated dienes.
Part 2: Metathesis & The Isomerization Trap
When subjecting terminal alkenes to Ring-Closing Metathesis (RCM) using Ruthenium carbenes (Grubbs I/II, Hoveyda-Grubbs), the presence of a benzyl ether—especially an allylic benzyl ether —introduces a critical side-reaction: Double Bond Migration .
The Mechanism of Failure
Ruthenium catalysts can decompose or react with trace impurities to form Ruthenium Hydride (
-
Thermodynamic Sink: The vinyl ether is thermodynamically stable but unreactive toward RCM, effectively killing the yield.
-
Chelo-steering: The benzyl ether oxygen can coordinate to the Ru-center, increasing the residence time of the catalyst near the alkene and enhancing the probability of hydride formation/transfer.
Visualization: The Isomerization Pathway
Caption: Competitive pathways in RCM of allylic benzyl ethers. The red path indicates the deleterious isomerization catalyzed by in-situ generated Ru-hydrides.
Prevention Strategy
To suppress isomerization, one must scavenge the Ruthenium hydrides.
-
Additive: 1,4-Benzoquinone (10-20 mol%).
-
Action: Oxidizes
back to active species or forms a stable complex that does not catalyze isomerization. -
Protocol Adjustment: Perform RCM in refluxing DCM with 10 mol% 1,4-benzoquinone.
Part 3: Electrophilic Functionalization (Epoxidation)
The benzyl ether group exerts an inductive electron-withdrawing effect (
-
Distant Alkenes: Effect is negligible.
-
Allylic Alkenes (
): The double bond is less electron-rich than a simple alkyl alkene.-
mCPBA Epoxidation: Slower rate compared to unfunctionalized alkenes.
-
Selectivity: The benzyl ether does not provide strong directing effects (unlike a free hydroxyl group which H-bonds). Therefore, diastereoselectivity is governed purely by steric factors (1,2-allylic strain).
-
Warning: When using strong oxidants (e.g.,
Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Deprotection (DDQ Method)
Use this to remove Benzyl Ether while preserving Terminal Alkene.
-
Preparation: Dissolve the substrate (1.0 equiv) in a mixture of
and (18:1 v/v). The water is critical for the hydrolysis step. -
Addition: Add DDQ (1.2 - 1.5 equiv). The solution will turn deep green/red (charge transfer complex).
-
Reaction: Stir vigorously at Room Temperature. Monitor by TLC.[1][2]
-
Endpoint: Disappearance of starting material (usually 1-4 hours).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the reduced hydroquinone (DDHQ) precipitate.
-
Wash the filtrate with saturated
(removes acidic byproducts) and Brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography. The byproduct is benzaldehyde (distinct almond smell).
Protocol B: Isomerization-Free Ring-Closing Metathesis
Use this to cyclize terminal alkenes without migration.
-
Preparation: Dissolve the diene precursor (1.0 equiv) in anhydrous
(degassed with Argon for 15 mins). Concentration should be dilute (0.005 M) to favor cyclization over polymerization. -
Additive: Add 1,4-Benzoquinone (0.1 equiv).
-
Catalyst: Add Grubbs II catalyst (0.05 equiv).
-
Reaction: Heat to reflux (40 °C) under an Argon balloon.
-
Monitoring: Monitor by NMR (disappearance of terminal vinyl protons at
5.0-6.0 ppm). -
Quench: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru-carbene.
-
Purification: Concentrate and purify via silica gel.
Part 5: Decision Logic Visualization
Caption: Strategic decision tree for selecting reagents based on the desired chemoselective outcome.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Yonemitsu, O., et al. (1982). "Oxidative cleavage of benzyl ethers by DDQ." Journal of the American Chemical Society.
-
Grubbs, R. H., et al. (2006). "Prevention of Undesired Isomerization During Olefin Metathesis." Journal of the American Chemical Society.
-
Williams, D. R., et al. (1999). "Boron Trichloride Mediated Cleavage of Benzyl Ethers."[1][2][3] Tetrahedron Letters.
-
König, B., et al. (2021).[4] "Visible-Light-Mediated Oxidative Debenzylation."[4][5] Organic Letters. [4]
Sources
Methodological & Application
Cross-metathesis of benzyl 4-pentenyl ether with acrylates
Application Note: Optimized Cross-Metathesis of Benzyl 4-Pentenyl Ether with Electron-Deficient Acrylates
Executive Summary
This guide details the protocol for the cross-metathesis (CM) of benzyl 4-pentenyl ether (a Type I olefin) with various acrylates (Type II olefins) to synthesize functionalized
Strategic Foundation: The Chatterjee Model
To ensure experimental success, one must understand the kinetic classification of the substrates. Randomly mixing olefins often leads to statistical mixtures.[1][2]
-
Substrate A (Benzyl 4-pentenyl ether): Classified as a Type I Olefin .[1] It undergoes rapid homodimerization.[1]
-
Substrate B (Acrylates): Classified as a Type II Olefin .[1] These are electron-deficient and homodimerize slowly.[1]
The Selectivity Logic: When a Type I olefin reacts with a Type II olefin, the reaction is highly selective for the cross-product.[1][2] The catalyst reacts rapidly with the Type I olefin (releasing ethylene) to form a Ru-alkylidene, which then reacts with the Type II olefin.[1] The resulting cross-product is thermodynamically stable and less prone to secondary metathesis.[1]
Mechanism of Action
The following diagram illustrates the catalytic cycle, highlighting the critical metallacyclobutane intermediate where the olefin exchange occurs.
Figure 1: Simplified catalytic cycle for Cross-Metathesis showing the critical metallacyclobutane transition state.
Experimental Protocol
Objective: Synthesis of Benzyl (E)-7-methoxy-7-oxohept-5-enoate derivatives.
Materials & Reagents
-
Substrate A: Benzyl 4-pentenyl ether (1.0 equiv, 1.0 mmol).
-
Substrate B: Methyl acrylate (2.0 - 3.0 equiv).[1] Note: Excess is required to drive equilibrium.
-
Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II).[1] Selected for high stability against electron-deficient olefins.[1]
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Quench: Ethyl vinyl ether.[1]
Step-by-Step Methodology
-
Preparation (In Glovebox or Schlenk Line):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of argon.[1]
-
-
Substrate Addition:
-
Add Benzyl 4-pentenyl ether (204 mg, 1.0 mmol) to the flask.
-
Add Methyl acrylate (258 mg, 3.0 mmol).
-
Dissolve in anhydrous DCM (5 mL) to reach a concentration of 0.2 M .
-
Expert Insight: High dilution (0.1 M) favors intramolecular reactions (RCM).[1] For CM, higher concentrations (0.2 M - 0.5 M) favor intermolecular coupling.[1]
-
-
Catalyst Initiation:
-
Add Hoveyda-Grubbs II catalyst (12.5 mg, 2 mol%) in one portion.
-
Note: If the acrylate is valuable, add the catalyst as a solution in DCM over 1 hour via syringe pump to maintain a low steady-state concentration of active species.[1]
-
-
Reaction:
-
Quenching:
-
Purification (Ruthenium Removal):
Workflow Visualization
Figure 2: Operational workflow for the cross-metathesis reaction.
Data Analysis & Catalyst Optimization
The choice of catalyst profoundly impacts the E/Z selectivity and yield.[1] While Grubbs I is cheaper, it often fails with electron-deficient acrylates due to poor functional group tolerance.[1]
Table 1: Comparative Catalyst Performance
| Catalyst | Loading | Yield (%) | E/Z Ratio | Notes |
| Grubbs I | 5 mol% | < 40% | 3:1 | Rapid decomposition; poor tolerance of ester group.[1] |
| Grubbs II | 2 mol% | 85% | 10:1 | Good activity; potential for isomerization.[1] |
| Hoveyda-Grubbs II | 2 mol% | 92% | >20:1 | Recommended. High stability; thermodynamic control favors E. |
Data synthesized from general reactivity trends in Chatterjee et al. (2003).[1]
Advanced Ruthenium Removal Protocol
For pharmaceutical applications, residual Ru must be <10 ppm.[1] Standard chromatography is often insufficient.[1]
The DMSO/Silica Method:
-
After the reaction, add DMSO (50 equiv relative to catalyst) to the crude mixture.[1]
-
Stir at room temperature for 12 hours. The solution will darken as the Ru-DMSO complex forms.[1]
-
Filter through a short pad of silica gel.[1]
-
The Ru-DMSO complex binds tightly to silica, eluting the product as a colorless solution.[1]
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[7] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370.[1][7] [Link][1]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1][8] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[1][8][9][10] Organic Letters, 3(9), 1411–1413. [Link]
-
Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000). Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts.[1] Journal of the American Chemical Society, 122(34), 8168–8179. [Link]
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 7. A general model for selectivity in olefin cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application and Protocol Guide for the Polymerization of 5-(Benzyloxy)-1-pentene
Introduction: Unlocking the Potential of Functionalized Polyolefins
The synthesis of well-defined functionalized polymers is a cornerstone of modern materials science and is of paramount importance in the development of advanced drug delivery systems, biocompatible materials, and specialty coatings. 5-(Benzyloxy)-1-pentene is a versatile monomer that serves as a valuable precursor to poly(5-hydroxy-1-pentene), a hydrophilic polymer analogous to poly(vinyl alcohol) (PVA) but with a potentially more tunable and defined microstructure. The benzyloxy group acts as a protective shield for the hydroxyl functionality, allowing for a range of polymerization techniques to be employed that might otherwise be incompatible with acidic protons. Subsequent deprotection yields a water-soluble, functional polymer.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the polymerization of 5-(benzyloxy)-1-pentene using various modern techniques. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving polymers with desired characteristics.
Ring-Opening Metathesis Polymerization (ROMP)
While 5-(benzyloxy)-1-pentene is not a cyclic olefin and thus not directly suitable for ROMP, it can be incorporated into a strained ring system, such as a norbornene derivative, to facilitate this powerful polymerization technique. ROMP is well-known for its exceptional tolerance to a wide variety of functional groups and the ability to produce polymers with controlled molecular weights and low polydispersity indices (PDI) when using well-defined catalysts.[1][2][3][4]
Monomer Synthesis: Functionalization of Norbornene
A common strategy is to first synthesize a norbornene monomer functionalized with the 5-(benzyloxy)-1-pentene moiety. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by functionalization, or by direct derivatization of a norbornene scaffold.
Proposed Polymerization Protocol
This protocol is based on established procedures for the ROMP of functionalized norbornenes using Grubbs' catalysts.[5]
Materials:
-
Functionalized norbornene monomer (as synthesized above)
-
Grubbs' 3rd generation catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the functionalized norbornene monomer (e.g., 100 molar equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous, degassed DCM to a concentration of 0.1-0.5 M.
-
In a separate vial, dissolve Grubbs' 3rd generation catalyst (1 molar equivalent) in a small amount of anhydrous, degassed DCM.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
To terminate the polymerization, add an excess of ethyl vinyl ether (approximately 100-200 molar equivalents relative to the catalyst) and stir for 30 minutes.[6]
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Rationale for Choices:
-
Grubbs' 3rd Generation Catalyst: Chosen for its high activity, stability, and excellent functional group tolerance, which is crucial for the benzyloxy ether group.[5]
-
Anhydrous and Degassed Solvent: Essential to prevent catalyst deactivation and side reactions.
-
Ethyl Vinyl Ether: A common terminating agent that effectively quenches the propagating ruthenium carbene.[6]
-
Methanol Precipitation: A standard method for isolating the polymer from unreacted monomer and catalyst residues.
ROMP Mechanism and Workflow
Caption: ROMP mechanism showing initiation, propagation, and termination steps.
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET polymerization is a step-growth condensation reaction that is particularly well-suited for the polymerization of terminal dienes.[7] To utilize this method for 5-(benzyloxy)-1-pentene, the monomer would first need to be converted into a diene, for example, by introducing another terminal double bond. ADMET is driven by the removal of a volatile byproduct, typically ethylene gas.[7]
Proposed Polymerization Protocol
This protocol is adapted from general ADMET procedures using Grubbs' catalysts, which are known for their tolerance to Lewis basic functional groups like ethers.[8][9]
Materials:
-
α,ω-Diene monomer derived from 5-(benzyloxy)-1-pentene
-
Grubbs' 2nd generation catalyst (G2)
-
Anhydrous, degassed toluene or chlorobenzene
-
High vacuum line
-
Methanol
Procedure:
-
Place the diene monomer (100 molar equivalents) and a magnetic stir bar in a Schlenk flask specifically designed for ADMET, which allows for efficient removal of ethylene under vacuum.
-
Add Grubbs' 2nd generation catalyst (0.1-1 mol %).
-
Attach the flask to a high vacuum line and heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Maintain the reaction under high vacuum for 12-48 hours to drive the equilibrium towards polymer formation by removing ethylene gas. The viscosity of the mixture will increase significantly.
-
Cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of toluene or DCM.
-
Precipitate the polymer in a large volume of methanol.
-
Filter and dry the polymer under vacuum.
Rationale for Choices:
-
Grubbs' 2nd Generation Catalyst: Offers a good balance of high activity and functional group tolerance for ADMET polymerization.[10]
-
High Vacuum and Elevated Temperature: Crucial for removing the ethylene byproduct and driving the step-growth polymerization to achieve high molecular weight.[7][11]
-
Bulk or Concentrated Conditions: Favors the intermolecular condensation reactions necessary for polymer growth.
ADMET Mechanism and Workflow
Caption: A simplified workflow for ADMET polymerization.
Ziegler-Natta Polymerization
Ziegler-Natta (Z-N) catalysis is a cornerstone of the polymer industry, traditionally used for the polymerization of non-polar α-olefins like ethylene and propylene.[12][13] The presence of the benzyloxy group, a Lewis base, can be challenging for traditional heterogeneous Z-N catalysts as it can poison the active sites. However, modern homogeneous metallocene catalysts have shown increased tolerance to some functional groups.[14]
Proposed Polymerization Protocol
This protocol is a proposed adaptation using a homogeneous zirconocene catalyst system, which may offer better tolerance to the ether functionality.
Materials:
-
5-(benzyloxy)-1-pentene, rigorously purified
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous, degassed toluene
-
Acidified methanol (1% HCl)
Procedure:
-
Under an inert atmosphere, charge a dry Schlenk flask with anhydrous toluene.
-
Add the MAO solution (e.g., 100-1000 molar equivalents relative to Zr) to the toluene and stir.
-
In a separate vial, dissolve Cp₂ZrCl₂ (1 molar equivalent) in toluene and add it to the MAO solution to form the active catalyst. Let it pre-activate for 15-30 minutes.
-
Inject the purified 5-(benzyloxy)-1-pentene monomer (e.g., 1000-5000 molar equivalents) into the catalyst solution.
-
Maintain the reaction at a controlled temperature (e.g., 25-70 °C) for the desired time (1-24 hours).
-
Terminate the polymerization by slowly adding acidified methanol to quench the catalyst.
-
Precipitate the polymer in a large volume of methanol.
-
Filter the polymer, wash extensively with methanol, and dry under vacuum.
Rationale for Choices:
-
Homogeneous Zirconocene/MAO System: Offers a single-site catalytic environment which can lead to better control over polymer microstructure and potentially higher tolerance to the polar ether group compared to heterogeneous systems.[15]
-
MAO as Cocatalyst: Activates the zirconocene precursor to form the cationic active species and acts as a scavenger for impurities.[15]
-
Rigorous Purification of Monomer: Essential to remove any protic impurities (water, alcohol) that would readily deactivate the highly oxophilic catalyst.
Ziegler-Natta Polymerization Mechanism
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Radical Polymerization
Free radical polymerization is a versatile and robust method, but it often provides less control over polymer architecture compared to the aforementioned techniques.[16][17] It can be susceptible to chain transfer reactions, which might be a consideration for the benzylic protons in the monomer.
Proposed Polymerization Protocol
Materials:
-
5-(benzyloxy)-1-pentene
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous, degassed toluene or bulk monomer
-
Methanol
Procedure:
-
Place the monomer and the radical initiator (AIBN, 0.1-1 mol %) in a Schlenk flask.
-
If using a solvent, add anhydrous, degassed toluene.
-
Thoroughly degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C (the decomposition temperature of the initiator) under an inert atmosphere.[16]
-
Allow the polymerization to proceed for 2-24 hours.
-
Cool the reaction and, if necessary, dissolve the polymer in a suitable solvent like THF or toluene.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Rationale for Choices:
-
AIBN/BPO: Common thermal initiators that generate free radicals upon heating, initiating the polymerization chain reaction.[17]
-
Freeze-Pump-Thaw: A critical step to remove dissolved oxygen, which can inhibit radical polymerization.
Data Presentation: Expected Polymer Characteristics
The following table summarizes the anticipated properties of poly(5-(benzyloxy)-1-pentene) synthesized by the different methods, based on literature for analogous functional polymers. Actual results should be determined experimentally.
| Polymerization Technique | Typical Catalyst/Initiator | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Stereochemistry Control |
| ROMP (of Norbornene derivative) | Grubbs' 3rd Gen. | 10,000 - 200,000 | 1.05 - 1.3 | Possible with specific catalysts |
| ADMET | Grubbs' 2nd Gen. | 5,000 - 50,000 | 1.8 - 2.5 | Generally trans-double bonds |
| Ziegler-Natta (Homogeneous) | Cp₂ZrCl₂ / MAO | 20,000 - 500,000+ | 1.5 - 2.5 | Possible with chiral catalysts |
| Radical Polymerization | AIBN / BPO | 10,000 - 100,000 | 1.5 - 3.0+ | Generally atactic |
Post-Polymerization Modification: Deprotection to Poly(5-hydroxy-1-pentene)
A key advantage of using the benzyloxy protecting group is its facile removal to unmask the hydroxyl functionality.
Protocol: Catalytic Hydrogenolysis
-
Dissolve the poly(5-(benzyloxy)-1-pentene) in a suitable solvent (e.g., THF, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt %).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 1-5 atm) or bubble hydrogen through the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by NMR or IR spectroscopy by the disappearance of aromatic signals and appearance of a broad -OH signal).
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Isolate the resulting poly(5-hydroxy-1-pentene) by precipitation or solvent evaporation. The resulting polymer should be soluble in polar solvents like water or methanol.[18][19]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure, verify the success of deprotection, and in some cases, determine tacticity.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., disappearance of aromatic C-H stretches and appearance of O-H stretch after deprotection).
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): To determine thermal properties such as the glass transition temperature (Tg) and decomposition temperature.
Conclusion
The polymerization of 5-(benzyloxy)-1-pentene offers a strategic route to well-defined, hydroxyl-functionalized polyolefins. The choice of polymerization technique—be it the controlled ROMP of a derived monomer, the step-growth ADMET process, coordination-insertion with Ziegler-Natta catalysts, or robust radical polymerization—will profoundly influence the final polymer's architecture, molecular weight, and properties. By carefully selecting the methodology and reaction conditions as outlined in these protocols, researchers can tailor the resulting materials for a wide array of advanced applications, from biomedical devices to functional coatings. Subsequent deprotection provides a versatile hydrophilic polymer platform, opening further avenues for functionalization and material design.
References
- Allcock, H. R., et al. "Ring-Opening Metathesis Polymerization of Phosphazene-Functionalized Norbornenes.
- Basset, J.-M., et al. "Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]." MDPI.
- Wagener, K. B., et al. "Direct Synthesis of Well-Defined Alcohol-Functionalized Polymers via Acyclic Diene Metathesis (ADMET) Polymerization.
- Olsen, B. D., et al. "Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers." Polymer Chemistry, RSC Publishing.
- Boydston, A. J., et al. "Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains." Polymer Chemistry, RSC Publishing.
- Yokozawa, T., et al. "Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends." MDPI.
- "Acyclic diene met
- Takahashi, T., et al. "Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups." PMC.
- Meier, M. A. R., et al. "The ADMET polymerization of functionalized carbonate monomers.
- Noels, A. F., et al.
- Waymouth, R. M., et al. "Homogeneous Ziegler-Natta polymerization of functionalized monomers catalyzed by cationic Group IV metallocenes." Journal of the American Chemical Society.
- "Ziegler–Natta c
- "Ziegler-Natta c
- Green, M. L. H. "Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts.
- "Ziegler-Natta Polymeriz
- "What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- Grubbs, R. H., et al. "Functional end groups for polymers prepared using ring-opening metathesis polymerization.
- "Radical Polymeriz
- Bornscheuer, U. T., et al. "Synthesis of Modified Poly(vinyl Alcohol)
- "Chemical Modification of Poly(Vinyl Alcohol)
Sources
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- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
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- 12. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 13. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of Modified Poly(vinyl Alcohol)s and Their Degradation Using an Enzymatic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Dihydroxylation of Benzyl 4-Pentenyl Ether
Foreword: The Strategic Importance of Vicinal Diols
In the landscape of synthetic organic chemistry, the conversion of an alkene to a vicinal diol is a cornerstone transformation. These 1,2-diol motifs are not merely synthetic endpoints but are versatile intermediates, serving as pivotal precursors for a multitude of more complex molecular architectures. Their presence is ubiquitous in natural products, pharmaceuticals, and advanced materials. The dihydroxylation of benzyl 4-pentenyl ether, a representative homoallylic ether, provides a valuable case study for exploring the nuances of this critical reaction class. This guide offers an in-depth examination of the primary methodologies for achieving this transformation, focusing on the underlying principles that govern reaction outcomes and providing detailed, field-proven protocols for practical implementation.
I. Mechanistic Underpinnings of Osmium-Catalyzed Dihydroxylation
The most reliable and widely employed methods for the syn-dihydroxylation of alkenes utilize osmium tetroxide (OsO₄).[1][2] Despite its high toxicity and cost, its exceptional selectivity and efficiency have made it an indispensable tool.[1][3] The core of this transformation lies in the concerted [3+2] cycloaddition of OsO₄ to the alkene's π-bond, which forms a five-membered cyclic osmate ester intermediate.[4][5] This concerted mechanism is crucial as it ensures the syn-stereochemistry of the diol, with both hydroxyl groups being delivered to the same face of the original double bond.[4][6]
To mitigate the hazards and expense associated with stoichiometric OsO₄, catalytic variants have been developed. These methods rely on a co-oxidant to regenerate the active Os(VIII) species from the Os(VI) state formed after hydrolysis of the osmate ester.[1][3] This catalytic cycle is the foundation of both the Upjohn and the Sharpless asymmetric dihydroxylation reactions.
Caption: Figure 1: Catalytic Cycle of Osmium Dihydroxylation.
II. Comparative Analysis of Dihydroxylation Methodologies
The choice of dihydroxylation method depends on the specific synthetic goal, particularly the desired stereochemical outcome. For the synthesis of a racemic or achiral diol, the Upjohn dihydroxylation is a robust and reliable choice. When enantioselectivity is paramount, the Sharpless asymmetric dihydroxylation is the gold standard.
| Method | Key Reagents | Stereochemical Outcome | Advantages | Disadvantages |
| Upjohn Dihydroxylation | Catalytic OsO₄, Stoichiometric N-Methylmorpholine N-oxide (NMO) | Racemic (for prochiral alkenes) | High yields, reliable, tolerates many functional groups.[1] | Can be slow, potential for ketone byproduct formation.[7] |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Stoichiometric K₃Fe(CN)₆ or NMO, Chiral Ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) | Enantioselective (high e.e.) | High enantioselectivity, predictable stereochemistry based on ligand choice.[3][8] | Higher cost due to chiral ligands, requires careful control of reaction conditions. |
III. Experimental Protocols
A. Synthesis of the Starting Material: Benzyl 4-Pentenyl Ether
The substrate, benzyl 4-pentenyl ether, can be readily synthesized from 4-penten-1-ol and benzyl bromide via a Williamson ether synthesis.[9][10]
Protocol 1: Synthesis of Benzyl 4-Pentenyl Ether
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Penten-1-ol | 86.13 | 5.0 g | 58.05 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.78 g | 69.66 mmol | 1.2 |
| Benzyl Bromide | 171.04 | 10.9 g (7.5 mL) | 63.86 mmol | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-penten-1-ol in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow, dropwise addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes:ethyl acetate) to afford benzyl 4-pentenyl ether as a colorless oil.
B. Upjohn Dihydroxylation of Benzyl 4-Pentenyl Ether
This protocol yields the racemic diol, (±)-5-(benzyloxy)pentane-1,2-diol. The Upjohn conditions utilize N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant to regenerate the osmium tetroxide catalyst.[1][5][7]
Protocol 2: Upjohn Dihydroxylation
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Benzyl 4-Pentenyl Ether | 176.25 | 1.0 g | 5.67 mmol | 1.0 |
| N-Methylmorpholine N-oxide (NMO, 50 wt% in water) | 117.15 | 1.46 g | 6.24 mmol | 1.1 |
| Osmium Tetroxide (4 wt% in water) | 254.23 | 0.36 mL | 0.057 mmol | 0.01 |
| Acetone/Water (10:1) | - | 22 mL | - | - |
| Sodium Sulfite | 126.04 | 1.0 g | 7.93 mmol | 1.4 |
Procedure:
-
In a round-bottom flask, dissolve benzyl 4-pentenyl ether in a 10:1 mixture of acetone and water (22 mL).
-
To this solution, add N-methylmorpholine N-oxide (50 wt% in water).
-
Add the osmium tetroxide solution (4 wt% in water) dropwise while stirring vigorously.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (15 mL).
-
Stir the mixture for 30 minutes, during which the color should change from dark brown to a lighter shade.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 1:1 hexanes:ethyl acetate) to yield (±)-5-(benzyloxy)pentane-1,2-diol.
Caption: Figure 2: Workflow for Upjohn Dihydroxylation.
C. Sharpless Asymmetric Dihydroxylation of Benzyl 4-Pentenyl Ether
For the enantioselective synthesis of either (R)- or (S)-5-(benzyloxy)pentane-1,2-diol, the Sharpless asymmetric dihydroxylation is the method of choice.[3][8] This protocol utilizes commercially available "AD-mix" reagents, which contain the osmium catalyst, a co-oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand.[3][11] AD-mix-α contains the (DHQ)₂-PHAL ligand and typically yields the (R)-diol from terminal alkenes, while AD-mix-β contains the (DHQD)₂-PHAL ligand and yields the (S)-diol.[11]
Protocol 3: Sharpless Asymmetric Dihydroxylation
| Reagent | Amount (for 1 mmol scale) |
| Benzyl 4-Pentenyl Ether (176.25 g/mol ) | 176 mg (1.0 mmol) |
| AD-mix-α or AD-mix-β | 1.4 g |
| Methanesulfonamide (CH₃SO₂NH₂) | 95 mg (1.0 mmol) |
| tert-Butanol/Water (1:1) | 10 mL |
| Sodium Sulfite | 1.5 g |
Procedure:
-
To a round-bottom flask, add a 1:1 mixture of tert-butanol and water (10 mL) and cool to 0 °C in an ice bath.
-
Add AD-mix-α (for the (R)-diol) or AD-mix-β (for the (S)-diol) (1.4 g) and methanesulfonamide (95 mg) to the solvent and stir until both phases are clear (the solid may not fully dissolve).
-
Add benzyl 4-pentenyl ether (176 mg) to the stirred mixture.
-
Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete in 6-24 hours.
-
Once the starting material is consumed, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Add ethyl acetate (15 mL) and stir for an additional 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 2 M aqueous potassium hydroxide (15 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 1:1 hexanes:ethyl acetate) to yield the corresponding chiral diol. Enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) and analysis by ¹H or ¹⁹F NMR.
IV. Safety Considerations
Osmium Tetroxide is extremely toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. All manipulations involving OsO₄, even in catalytic amounts or as solutions, must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. In case of exposure, seek immediate medical attention. Waste containing osmium should be quenched with a reducing agent like sodium sulfite or bisulfite before disposal according to institutional guidelines.
V. Conclusion
The dihydroxylation of benzyl 4-pentenyl ether is a versatile transformation that can be tailored to achieve specific synthetic outcomes. The Upjohn dihydroxylation provides a straightforward and high-yielding route to the racemic diol, while the Sharpless asymmetric dihydroxylation offers a powerful method for accessing either enantiomer with high stereocontrol. The choice between these methods will be dictated by the specific requirements of the synthetic target. A thorough understanding of the underlying mechanisms and careful execution of the provided protocols will enable researchers to reliably synthesize these valuable diol intermediates for applications in drug development and beyond.
VI. References
-
Vertex AI Search. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with osmium tetroxide (OsO4). Retrieved February 14, 2026, from
-
Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023, December 27). Dihydroxylation. Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Retrieved February 14, 2026, from [Link]
-
Toste, F. D., et al. (2020). Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. Angewandte Chemie International Edition, 59(39), 17164-17169. [Link]
-
Wikipedia. (2023, November 28). Sharpless asymmetric dihydroxylation. Retrieved February 14, 2026, from [Link]
-
E3S Web of Conferences. (2018). RETRACTED: Olefin dihydroxylation mediated by Os-Zn-Al hydrotalcite-like catalyst. 38, 01001. [Link]
-
Mehltretter, G. M., et al. (2003). A New Practical Method for the Osmium-Catalyzed Dihydroxylation of Olefins using Bleach as the Terminal Oxidant. Synthesis, 2003(2), 295-301. [Link]
-
Milas, N. A., et al. (1959). A Study of the Hydroxylation of Olefins and the Reaction of Osmium Tetroxide with 1,2-Glycols. Journal of the American Chemical Society, 81(23), 6461–6464. [Link]
-
Sharpless, K. B., et al. (1992). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 935-953. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved February 14, 2026, from [Link]
-
Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3). [Link]
-
Anjum, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6537. [Link]
-
Myers, A. G. Research Group. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (2023, March 23). Upjohn dihydroxylation. Retrieved February 14, 2026, from [Link]
-
Khan Academy. (n.d.). Syn dihydroxylation. Retrieved February 14, 2026, from [Link]
-
Google Patents. (2001). US6320085B1 - Process for the preparation of benzyl-ethers.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 14, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation. Retrieved February 14, 2026, from [Link]
-
Nicolaou, K. C., et al. (1998). Dihydroxylation of Polyenes Using Narasaka's Modification of the Upjohn Procedure. The Journal of Organic Chemistry, 63(21), 7322–7327. [Link]
-
Indian Academy of Sciences. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
National Institutes of Health. (2010). Catalytic Asymmetric Allylic and Homoallyic Diamination of Terminal Olefins via Formal C-H Activation. [Link]
-
YouTube. (2022, April 13). Upjohn Dihydroxylation & Cleavage of 1,2-Diols with NaIO4 (IOC 28). [Link]
-
Google Patents. (2003). CN1118448C - The preparation method of benzyl-ether.
-
Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved February 14, 2026, from [Link]
-
PubMed. (2004). Syntheses of monohydroxy benzyl ethers of polyols: tri-O-benzylpentaerythritol and other highly benzylated derivatives of symmetrical polyols. [Link]
-
Organic Chemistry Portal. (n.d.). Literature. Retrieved February 14, 2026, from [Link]
Sources
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- 5. Upjohn Dihydroxylation [organic-chemistry.org]
- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
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- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. Benzyl Ethers [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of [(Pent-4-en-1-yloxy)methyl]benzene
Subject: Removal of unreacted Benzyl Bromide (
Executive Summary
The separation of unreacted benzyl bromide from [(Pent-4-en-1-yloxy)methyl]benzene is a common challenge in Williamson ether synthesis. Both compounds are lipophilic liquids with relatively close boiling points and similar retention factors (
While vacuum distillation and chromatography are standard, Chemical Scavenging is the recommended "Gold Standard" for this specific impurity. It converts the toxic, lipophilic
Module 1: Chemical Scavenging (Recommended)
Best for: High purity requirements, safety compliance, and scales from 100 mg to 100 g.
The Mechanism
We exploit the electrophilic nature of benzyl bromide. By introducing a nucleophilic amine, we trigger an
Protocol: Amine Derivatization
Reagents:
-
Scavenger: Morpholine (liquid) or N,N-Dimethylethylenediamine.
-
Solvent: The reaction solvent (THF/DMF) or the workup solvent (Diethyl Ether/EtOAc).
Step-by-Step Workflow:
-
Quench: Upon completion of the ether synthesis, do not perform an aqueous workup yet.
-
Scavenge: Add 1.5 - 2.0 equivalents (relative to the estimated unreacted
) of Morpholine .-
Note: If the excess
is unknown, add 10 mol% relative to the starting alcohol.
-
-
React: Stir the mixture at room temperature for 30–60 minutes.
-
Observation: A white precipitate (the ammonium salt) may form.
-
-
Wash:
-
Dilute with Diethyl Ether or Ethyl Acetate.
-
Wash 2x with 1M HCl (This removes the excess morpholine and the benzylated morpholine salt).
-
Wash 1x with Brine.
-
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Visual Workflow (DOT)
Caption: Workflow for chemically scavenging benzyl bromide using a secondary amine to create a water-soluble impurity.
Module 2: Chromatographic Troubleshooting
Best for: Small scale (<1 g) or when scavenging reagents are unavailable.
The Challenge
Both the product and
Optimization Strategy
-
TLC Visualization:
- is UV active (254 nm) but stains poorly with some dips.
-
Target Product: The terminal alkene in the pentenyl chain stains vigorously with KMnO4 (bright yellow on purple) or Iodine (brown).
-
Tip: Use KMnO4 to distinguish the product from the UV-only
spot.
-
Gradient Elution:
-
Start: 100% Hexanes (or Pentane).
has an in hexanes and will elute rapidly. -
Flush: Run 2–3 column volumes of 100% Hexanes to flush the
. -
Elute Product: Gradually increase to 5% EtOAc/Hexanes to elute the benzyl pent-4-enyl ether.
-
Module 3: Distillation (Vacuum)
Best for: Large scale (>10 g) or solvent-free processes.
Thermodynamic Data
-
Benzyl Bromide B.P.: 198–199 °C (at 760 mmHg) [1].
-
Benzyl Butyl Ether B.P.: ~220 °C (Reference standard).
-
Target Ether B.P.: Estimated 235–245 °C (at 760 mmHg).
Protocol
Due to the close boiling points (
-
Vacuum: High vacuum (<1 mmHg) is required to prevent thermal decomposition of the ether.
-
Apparatus: Use a Vigreux column or a short-path distillation head with a distinct fractionation capability.
-
Fractions:
-
Fore-run:
will distill first. -
Main Fraction: Pure ether.
-
Pot Residue: High molecular weight byproducts.
-
Comparison of Methods
| Feature | Chemical Scavenging | Chromatography | Distillation |
| Purity | Excellent (>99%) | Good (>95%) | Variable |
| Yield | High (Minimal loss) | Moderate (Silica adsorption) | High |
| Safety | Best (Neutralizes lachrymator) | Poor (Handling toxic fractions) | Moderate |
| Speed | Fast (<1 hour) | Slow (Column prep/run) | Fast (at scale) |
| Cost | Low (Cheap amines) | High (Silica/Solvents) | Low |
Decision Matrix (DOT)
Caption: Decision tree for selecting the optimal purification method based on reaction scale.
Frequently Asked Questions (FAQ)
Q1: Will the amine scavenger react with my product? A: No. The product is an ether with a terminal alkene. Unactivated alkenes do not undergo Michael addition with amines under these conditions. The ether linkage is stable to the mild bases (morpholine) and dilute acid washes used in the protocol.
Q2: I don't have morpholine. Can I use Triethylamine (TEA)? A: TEA is less effective because the resulting salt (Benzyltriethylammonium bromide) is a phase-transfer catalyst that is somewhat soluble in organic solvents, potentially leading to incomplete removal. If you must use TEA, wash the organic layer vigorously with water (3x) rather than relying solely on acid washes [2].
Q3: My product smells like almonds/pungent after the column. Why? A: This indicates residual Benzyl Bromide (pungent/lachrymator) or Benzaldehyde (almonds - from oxidation). If this occurs, redissolve in ether and perform the Chemical Scavenging wash (Module 1). Do not rotovap down outside a hood.
Q4: Can I use polymer-supported scavengers? A: Yes. For high-value pharmaceutical intermediates, use a polystyrene-supported amine (e.g., Trisamine resin). Add the resin, stir for 2 hours, and filter. This eliminates the need for liquid-liquid extraction [3].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
-
ResearchGate Forum (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]
-
Supra Sciences. Solid-Supported Scavengers for Organic Synthesis. Retrieved from [Link]
Preventing isomerization of terminal alkene in 5-(benzyloxy)-1-pentene
This technical guide addresses the stabilization of 5-(benzyloxy)-1-pentene against terminal-to-internal alkene isomerization. This phenomenon is thermodynamically driven and catalytically accelerated by trace metal hydrides or acidic impurities.
Subject: Prevention of Terminal Alkene Isomerization (
Executive Summary & Thermodynamic Reality
The terminal alkene in 5-(benzyloxy)-1-pentene is kinetically stable but thermodynamically metastable. Isomerization to the internal alkene (2-pentene derivative) releases approximately 2.7 kcal/mol of energy due to hyperconjugation stabilization.
The Enemy: This migration is almost exclusively catalyzed by:
-
Ruthenium Hydrides ([Ru]-H): Formed during Olefin Metathesis (Grubbs decomposition).[1]
-
Palladium Hydrides ([Pd]-H): Formed during cross-coupling (
-hydride elimination). -
Brønsted Acids: Trace acids from silica gel or unneutralized precursors.
Interactive Troubleshooting & Decision Logic
Use the following logic flow to determine the correct stabilization protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate isomerization prevention strategy based on experimental context.
Protocol Module A: Olefin Metathesis (The Benzoquinone Method)
Context: You are performing Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Grubbs I, II, or Hoveyda-Grubbs catalysts. The Issue: Grubbs catalysts decompose at high temperatures or low turnover numbers to form Ruthenium hydride species. These hydrides rapidly isomerize 5-(benzyloxy)-1-pentene into the enol ether or internal alkene, killing the reaction.
The Solution: 1,4-Benzoquinone Additive
This method utilizes 1,4-benzoquinone to oxidatively scavenge Ru-hydride species without poisoning the active metathesis catalyst.
Step-by-Step Protocol:
-
Preparation: Dissolve 5-(benzyloxy)-1-pentene in your solvent (DCM or Toluene).
-
Additive Loading: Add 1,4-benzoquinone to the reaction mixture.
-
Dosage: 10–20 mol% relative to the catalyst (NOT the substrate).
-
Example: If using 5 mol% Grubbs II, add 0.5–1.0 mol% Benzoquinone.
-
-
Catalyst Addition: Add the Ruthenium catalyst after the benzoquinone is dissolved.
-
Temperature Control: Do not exceed 40°C unless strictly necessary. Higher temperatures accelerate hydride formation exponentially.
Data Validation (Additive Efficiency):
| Additive | Yield of Desired Product | Isomerization Byproduct | Verdict |
|---|---|---|---|
| None (Control) | 65% | 25% | Failed |
| Acetic Acid | 78% | 10% | Moderate |
| 1,4-Benzoquinone | 92% | < 2% | Optimal |
| Ti(OiPr)4 | 60% | 30% | Detrimental |
Protocol Module B: Palladium Cross-Coupling
Context: Heck or Suzuki coupling involving the terminal alkene.
The Issue: "Chain Walking." Palladium migrates along the carbon chain via iterative
The Solution: Cationic Pathway & Ligand Rigidity
-
Silver Additives: Add AgOTf or AgPF6 (1.0 - 2.0 equiv).
-
Ligand Selection: Switch from monodentate phosphines (like
) to bidentate ligands with a wide bite angle, such as dppf or Xantphos . These ligands sterically impede the rotation required for -hydride elimination.
Protocol Module C: Purification & Storage
Context: The material is degrading in the bottle. The Issue: Trace acids on glass surfaces or peroxides from ether degradation are catalyzing the shift.
Self-Validating Purification System:
-
The Test: Take a small aliquot. Run a
NMR.-
Terminal Alkene Signal: Multiplet at
5.8 ppm (1H) and terminal doublet at 5.0 ppm (2H). -
Internal Isomer Signal: Look for new signals appearing around
5.4–5.5 ppm (indicates migration).
-
-
The Fix:
-
Do NOT use standard silica gel chromatography (often acidic).
-
USE Basic Alumina (Activity Grade I) or silica gel pre-treated with 1%
.
-
-
Storage: Store over activated 4Å Molecular Sieves under Argon at -20°C. The sieves scavenge moisture (preventing acid formation), and Argon prevents autoxidation.
Frequently Asked Questions (FAQs)
Q1: Can I use acetic acid to prevent isomerization in metathesis?
Answer: You can, but it is less effective than benzoquinone. Acetic acid works by protonating the hydride to form
Q2: My NMR shows a triplet at
Q3: Does the oxygen atom in the chain affect the stability? Answer: Yes. The ether oxygen at position 5 can act as a "relay" or "directing group" for metal catalysts (Chelation Control), bringing the metal closer to the alkene and effectively increasing the local concentration of the catalyst, which can inadvertently increase isomerization rates if the reaction stalls.
References
-
Hong, S. H., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis.[6][7][8] Journal of the American Chemical Society, 127(49), 17160–17161.[7][8]
-
Vasseur, A., et al. (2008). Palladium-Catalyzed Alkene Isomerization. Chemical Reviews, 108(8), 3277–3311.
-
Source:
- Relevance: Comprehensive review of mechanisms (chain walking)
-
-
Schmidt, B. (2004). Ruthenium-Catalyzed Isomerization of Alkenes. European Journal of Organic Chemistry, 2004(9), 1865–1880.
-
Source:
- Relevance: Details the mechanistic formation of Ru-hydride species
-
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Dehydrogenation at the Energetic Limit of β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C–H Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of [(Pent-4-en-1-yloxy)methyl]benzene Under Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing [(Pent-4-en-1-yloxy)methyl]benzene as a protecting group in their synthetic strategies. Our goal is to provide in-depth, field-proven insights into the stability of this molecule, particularly under acidic conditions, to help you anticipate challenges, troubleshoot experiments, and optimize your reaction outcomes.
Core Concept: A Tale of Two Functional Groups
The central challenge in handling [(Pent-4-en-1-yloxy)methyl]benzene lies in the dual reactivity of its two key functional groups under acidic conditions: the benzyl ether and the terminal alkene . While acidic conditions are a common method for cleaving benzyl ethers, they can simultaneously initiate a cascade of undesirable side reactions with the pentenyl chain.[1][2] Understanding the delicate balance and competing pathways is critical for experimental success.
The Intended Pathway: Benzyl Ether Cleavage
The acid-catalyzed cleavage of a benzyl ether is a well-established deprotection strategy. The reaction proceeds via an SN1 mechanism, driven by the formation of a resonance-stabilized benzylic carbocation.[3][4]
-
Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI), transforming the alkoxy group into a good leaving group.[5]
-
Dissociation: The C-O bond cleaves, releasing the alcohol (pent-4-en-1-ol) and forming a stable benzylic carbocation.[6][7]
-
Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid) attacks the carbocation, yielding a benzyl derivative (e.g., benzyl bromide).[3]
The Competing Pathway: Alkene Side Reactions
The terminal double bond of the pentenyl moiety is also highly susceptible to acid catalysis. This reactivity is the primary source of impurities and low yields during acidic deprotection.
-
Protonation: The alkene is protonated by the acid, forming a secondary carbocation at the C4 position (following Markovnikov's rule).
-
Undesired Reactions: This carbocation can then undergo several reactions:
-
Intramolecular Cyclization: The ether oxygen, acting as an internal nucleophile, can attack the C4 carbocation. This is a highly favorable 5-exo-tet cyclization, leading to the formation of a stable, five-membered 2-methyl-tetrahydrofuran derivative.
-
Polymerization/Oligomerization: The carbocation can react with the double bond of another molecule, initiating cationic polymerization and leading to the formation of high-molecular-weight oligomers or polymers, often observed as an insoluble tar or oil.[2]
-
Hydration: If water is present in the reaction medium, it can act as a nucleophile and attack the carbocation, resulting in the formation of a diol after workup.
-
The following diagram illustrates these competing reaction pathways.
Caption: Competing reaction pathways under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: I treated my compound with a strong acid like TFA or HBr, but the reaction is messy. What is happening?
A: You are likely observing the consequences of the competing reaction pathways described above. Strong Brønsted or Lewis acids will efficiently cleave the benzyl ether but will also vigorously promote reactions at the terminal alkene.[2][8] This leads to a complex mixture containing your desired alcohol, cyclized byproducts, and polymeric material, making purification difficult and significantly lowering your yield.
Q2: My reaction mixture turned dark brown or black, and I have an insoluble tar. What is the cause?
A: This is a classic sign of cationic polymerization.[2] The acid protonates the double bond, and the resulting carbocation attacks another alkene, starting a chain reaction that produces high-molecular-weight polymers. This process is often difficult to control and is exacerbated by higher temperatures and concentrated conditions.
Q3: Can I selectively cleave the benzyl ether with acid without affecting the double bond?
A: Achieving high selectivity is extremely challenging and, in most cases, impractical. The conditions required to cleave a standard, non-substituted benzyl ether are harsh enough to trigger alkene side reactions.[1] While some success might be found using very low temperatures with specific Lewis acids (e.g., BBr₃ or BCl₃ at -78 °C), the reaction window is narrow, and side reactions are still a significant risk. For practical, high-yielding synthesis, alternative deprotection methods are strongly recommended.
Q4: If acid is not recommended, what is the best way to deprotect this alcohol?
A: The standard and most reliable method for benzyl ether deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C).[9][10] However, it is crucial to recognize that these conditions will also reduce the alkene to an alkane. If the preservation of the double bond is essential for your synthetic route, you are facing a significant challenge. In such cases, other protecting groups that can be removed under orthogonal conditions (e.g., silyl ethers removed by fluoride, or groups removable by oxidation) should have been considered during the synthetic design phase.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficiently strong acid. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Switch to a stronger Lewis acid like BCl₃ or BBr₃.[8] 2. Cautiously increase the temperature while monitoring for byproduct formation. 3. Increase reaction time. Note: All these actions increase the risk of side reactions. |
| Low Yield of Desired Alcohol | 1. Competing intramolecular cyclization. 2. Polymerization of the starting material. | 1. Lower the reaction temperature significantly (-78 °C). 2. Use high dilution to disfavor intermolecular polymerization. 3. Strongly Recommended: Abandon the acidic cleavage method. Switch to an alternative deprotection strategy if compatible with your overall synthesis. |
| Formation of Unknown Byproducts | 1. Intramolecular cyclization leading to tetrahydrofuran derivatives. 2. Hydration of the alkene if water is present. | 1. Characterize byproducts by NMR and MS to confirm the side reaction. 2. Ensure strictly anhydrous conditions to prevent hydration. 3. Re-evaluate the deprotection strategy. |
| Reaction Mixture Turns Dark/Forms Tar | 1. Cationic polymerization of the alkene.[2] 2. General degradation of material under harsh acidic conditions. | 1. Immediately cease the experiment. This pathway is not viable under these conditions. 2. Redesign the synthesis to use a deprotection method that is compatible with the alkene (e.g., consider a different protecting group). |
Experimental Protocols & Workflows
Given the high propensity for side reactions, we do not recommend a standard protocol for the acidic cleavage of [(Pent-4-en-1-yloxy)methyl]benzene if the pentenyl moiety is to be preserved. Instead, we present a conceptual workflow for evaluating deprotection strategies.
Workflow: Selecting a Deprotection Strategy
Caption: Decision workflow for deprotection strategy.
References
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
Validation & Comparative
Comparative Guide: Reactivity of Benzyl 4-Pentenyl Ether vs. Allyl Benzyl Ether
Executive Summary
This guide provides a technical comparison between Benzyl 4-pentenyl ether (BPE) and Allyl benzyl ether (ABE) . While both compounds share a benzyl ether core, their reactivity profiles diverge significantly due to the position of the alkene relative to the ether oxygen.
-
Allyl Benzyl Ether (ABE): Primarily serves as a robust protecting group . The allylic double bond is electronically deactivated towards electrophiles but susceptible to transition-metal catalyzed isomerization (to vinyl ethers).
-
Benzyl 4-Pentenyl Ether (BPE): Functions as a latent active species (specifically in glycosyl donor chemistry) or a homoallylic linker . The isolated alkene is nucleophilic and capable of halonium-induced cyclization, a feature absent in the allyl variant.
Structural & Electronic Basis
The fundamental difference lies in the proximity of the alkene to the electronegative oxygen atom.
| Feature | Allyl Benzyl Ether (ABE) | Benzyl 4-Pentenyl Ether (BPE) |
| Structure | ||
| Alkene Type | Allylic (Adjacent to O) | Isolated (Terminal, separated by 3 carbons) |
| Electronic Effect | Oxygen exerts | Alkene is electronically isolated; behaves like a standard terminal olefin. |
| Primary Utility | Hydroxyl Protection (Orthogonal to Bn) | Glycosyl Donor (Fraser-Reid), Linker, RCM substrate |
Critical Comparison: Reactivity Profiles
A. Electrophilic Activation (The Fraser-Reid Mechanism)
This is the defining distinction. BPE undergoes rapid cyclization upon treatment with electrophilic halogens (NBS, IDCP), releasing the benzyl alcohol. ABE is generally stable under these conditions or undergoes non-cleaving addition reactions.
-
BPE Mechanism: The "Armed/Disarmed" strategy utilizes the 4-pentenyl group. An electrophile (
) attacks the alkene. The ether oxygen acts as an intramolecular nucleophile, forming a stable 5-membered tetrahydrofuranium ion and releasing the benzyl group (as a leaving group in glycosides, or alcohol in simple ethers). -
ABE Mechanism: The oxygen in ABE cannot cyclize favorably to form a 3-membered oxonium ring (highly strained). Therefore, ABE does not participate in this "chemo-selective" release.
B. Deprotection Strategies (Orthogonality)[1]
-
ABE Deprotection: Relies on Isomerization . Catalysts like
or activated Iridium complexes migrate the double bond to form an enol ether ( ), which is then hydrolyzed by mild acid ( or ). -
BPE Deprotection: Relies on Oxidative Cleavage (Ozonolysis) or the aforementioned Electrophilic Cyclization (NBS/H₂O).
C. Ring-Closing Metathesis (RCM)
Both are substrates for Grubbs catalysts, but they yield different ring sizes and reaction rates.
-
ABE: Cyclizes to form 2,5-dihydrofurans (5-membered). Rate can be hampered by the "O-chelation" effect where the ether oxygen coordinates to the Ruthenium center, stabilizing the catalyst but slowing turnover.
-
BPE: Cyclizes to form dihydropyrans (6-membered). Generally a superior RCM substrate because the alkene is further from the oxygen, reducing inhibitory chelation and electronic deactivation.
Mechanistic Visualization
The following diagram contrasts the Electrophilic Activation of BPE (forming a cyclic cation) against the Metal-Catalyzed Isomerization of ABE.
Caption: Comparative mechanistic pathways. Left (Blue): BPE undergoes electrophilic cyclization (Fraser-Reid mechanism). Right (Red): ABE undergoes transition-metal catalyzed isomerization followed by hydrolysis.
Experimental Protocols
Protocol A: Synthesis of Benzyl 4-Pentenyl Ether
Standard Williamson Ether Synthesis adapted from Fraser-Reid et al.
Reagents: Benzyl Alcohol (1.0 equiv), 5-Bromo-1-pentene (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), TBAI (cat.), DMF (anhydrous).
-
Activation: Suspend NaH in anhydrous DMF at 0°C under Argon.
-
Deprotonation: Add Benzyl Alcohol dropwise. Stir for 30 min until
evolution ceases. -
Alkylation: Add 5-Bromo-1-pentene and Tetrabutylammonium iodide (TBAI, 0.05 equiv) to catalyze the substitution.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with sat.
. Extract with (3x). Wash organic layer with water and brine to remove DMF. -
Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).
-
Yield Expectation: 85–95%.
-
Protocol B: Chemo-Selective Cleavage of Allyl Benzyl Ether
Standard De-allylation (O-Allyl to OH) preserving Benzyl groups.
Reagents:
-
Isomerization: Dissolve ABE (1.0 mmol) in EtOH (10 mL). Add DABCO (0.1 equiv) and Wilkinson's catalyst (5 mol%).
-
Reflux: Heat to reflux for 2–4 hours. The terminal alkene isomerizes to the internal enol ether.
-
Checkpoint: NMR will show disappearance of terminal vinyl protons (
5.8-6.0) and appearance of methyl doublet ( 1.6) and vinyl proton ( 6.2).
-
-
Hydrolysis: Cool to RT. Add 1N
(1 mL) and stir for 30 min. -
Workup: Neutralize with
, extract with DCM.-
Result: Benzyl alcohol is recovered; the allyl group is lost as propanal.
-
Performance Comparison Data
The following table summarizes the stability and reactivity of both ethers under standard synthetic conditions.
| Condition | Allyl Benzyl Ether (ABE) | Benzyl 4-Pentenyl Ether (BPE) |
| Acid (TFA/DCM) | Stable | Stable |
| Base (NaH/THF) | Stable | Stable |
| Hydrogenolysis ( | Cleaved (Bn removed, Allyl hydrogenated) | Cleaved (Bn removed, Pentenyl hydrogenated) |
| NBS / Acetonitrile | Stable (or slow addition) | Rapid Cyclization/Cleavage |
| Grubbs II Catalyst | Forms Dihydrofuran (Slow/Mod) | Forms Dihydropyran (Fast/High Yield) |
| Ozonolysis ( | Cleaves to aldehyde | Cleaves to aldehyde |
| Pd(PPh3)4 / Morpholine | Cleaved (Allyl Scavenged) | Stable |
References
-
Fraser-Reid, B., et al. (1988). "n-Pentenyl Glycosides: A Novel Class of Glycosyl Donors." Journal of the American Chemical Society.
- Key citation for the mechanism of iodonium-induced cycliz
-
Guibé, F. (1997). "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron.
- Authoritative review on allyl ether deprotection mechanisms.
-
Fürstner, A. (2000). "Olefin Metathesis and Beyond." Angewandte Chemie International Edition.
- Reference for RCM rates and ring-size form
-
Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Standard reference for stability profiles of benzyl and allyl ethers.
A Comparative Guide to the Elemental Analysis and Combustion Data of 5-(Benzyloxy)-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Molecular Synthesis
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's elemental composition and purity is a foundational prerequisite for any subsequent application. For a compound such as 5-(benzyloxy)-1-pentene, an unsaturated ether with potential applications as a synthetic intermediate, the verification of its empirical formula is a critical checkpoint. Combustion analysis remains the gold standard for this purpose, offering a direct measure of the mass percentages of carbon, hydrogen, and, by extension, oxygen.
This guide will detail the theoretical and practical aspects of the combustion analysis of 5-(benzyloxy)-1-pentene. Furthermore, it will provide a comparative overview of alternative and complementary analytical techniques, offering a holistic strategy for the comprehensive characterization of this and similar molecules.
Theoretical Elemental Composition of 5-(Benzyloxy)-1-pentene
The first step in any elemental analysis is the calculation of the theoretical composition based on the molecular formula. For 5-(benzyloxy)-1-pentene, the molecular formula is C₁₂H₁₆O.
To calculate the theoretical elemental percentages, we use the atomic masses of carbon (C ≈ 12.011 g/mol ), hydrogen (H ≈ 1.008 g/mol ), and oxygen (O ≈ 15.999 g/mol ).
-
Molecular Weight (MW): (12 * 12.011) + (16 * 1.008) + (1 * 15.999) = 144.132 + 16.128 + 15.999 = 176.259 g/mol
-
% Carbon (C): (144.132 / 176.259) * 100% = 81.77%
-
% Hydrogen (H): (16.128 / 176.259) * 100% = 9.15%
-
% Oxygen (O): (15.999 / 176.259) * 100% = 9.08%
This theoretical data serves as the benchmark against which experimental results from combustion analysis are compared.
Combustion Analysis: The Gold Standard for Elemental Composition
Combustion analysis, also known as CHN analysis, is a destructive method that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. Oxygen is typically determined by difference. The technique relies on the complete combustion of the sample in a controlled oxygen environment and the subsequent quantification of the resulting gaseous products (CO₂, H₂O, and N₂).[1][2]
Experimental Protocol for Combustion Analysis
The following is a detailed, step-by-step methodology for the combustion analysis of a liquid sample like 5-(benzyloxy)-1-pentene.
-
Sample Preparation:
-
Ensure the sample is homogenous and free of any particulate matter.
-
Accurately weigh approximately 1-3 mg of the liquid sample into a pre-cleaned tin capsule using a microbalance.
-
Seal the tin capsule to prevent any loss of the volatile sample.
-
-
Instrument Setup:
-
Utilize a calibrated CHN elemental analyzer.
-
Ensure the combustion furnace is at the required temperature, typically around 900-1000 °C.
-
The reduction furnace, containing copper, should be at approximately 600 °C to convert nitrogen oxides to N₂.[3]
-
Verify that the carrier gas (typically helium) and the combustion gas (high-purity oxygen) are flowing at the specified rates.
-
-
Analysis:
-
Introduce the sealed tin capsule containing the sample into the combustion chamber of the analyzer.
-
The sample undergoes rapid and complete combustion in the presence of excess oxygen.
-
The resulting gases (CO₂, H₂O, N₂, and excess O₂) are swept by the helium carrier gas through a series of traps and detectors.
-
Water is absorbed by a trap containing a desiccant (e.g., magnesium perchlorate).
-
Carbon dioxide is absorbed by a trap containing a strong base (e.g., sodium hydroxide).
-
Nitrogen gas passes through and is measured by a thermal conductivity detector.
-
The instrument software calculates the mass of CO₂ and H₂O produced based on the change in mass of the traps or by other detection methods.
-
-
Data Calculation:
-
The mass of carbon in the original sample is calculated from the mass of CO₂ produced.
-
The mass of hydrogen in the original sample is calculated from the mass of H₂O produced.
-
The percentage of each element is then determined by dividing its mass by the initial mass of the sample and multiplying by 100.
-
The percentage of oxygen is calculated by subtracting the sum of the percentages of carbon and hydrogen from 100%.
-
Data Presentation: Theoretical vs. Experimental
For the purpose of this guide, and in the absence of direct experimental data for 5-(benzyloxy)-1-pentene, we will present a table comparing the theoretical values with representative experimental data from a structurally similar compound, Benzyl (E)-3-(thien-2-yl)acrylate (C₁₄H₁₂O₂S), as reported in the literature. This illustrates the expected level of agreement between theoretical and experimental values.
| Element | Theoretical % (5-(benzyloxy)-1-pentene) | Representative Experimental % (Benzyl (E)-3-(thien-2-yl)acrylate)[3] |
| Carbon (C) | 81.77% | 68.53% |
| Hydrogen (H) | 9.15% | 5.12% |
| Oxygen (O) | 9.08% | (Not Reported) |
| Sulfur (S) | - | (Not Reported) |
Note: The experimental values for Benzyl (E)-3-(thien-2-yl)acrylate are compared against its own theoretical values (C: 68.83%, H: 4.95%) to assess purity in the original publication. This table is for illustrative purposes to show the format of data comparison.
A Comparative Overview of Alternative Analytical Techniques
While combustion analysis provides the fundamental elemental composition, a comprehensive characterization of 5-(benzyloxy)-1-pentene requires the use of other analytical techniques to confirm its structure and assess its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for assessing the purity of volatile compounds like 5-(benzyloxy)-1-pentene and for identifying any impurities.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound and any co-eluting impurities by comparison to spectral libraries.
-
Application for 5-(benzyloxy)-1-pentene: A single, sharp peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 5-(benzyloxy)-1-pentene (m/z = 176.26) and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the structural confirmation of 5-(benzyloxy)-1-pentene.
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the connectivity of atoms in a molecule.
-
Application for 5-(benzyloxy)-1-pentene:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzyl group, the vinylic protons of the pentene moiety, the benzylic methylene protons, and the other aliphatic protons. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) would provide a complete picture of the proton framework.
-
¹³C NMR: The spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.
-
Application for 5-(benzyloxy)-1-pentene: The IR spectrum would be expected to show characteristic absorption bands for:
-
C=C stretching of the alkene (around 1640 cm⁻¹).
-
=C-H stretching of the alkene (around 3080 cm⁻¹).
-
C-O-C stretching of the ether linkage (around 1100 cm⁻¹).
-
Aromatic C=C stretching (around 1600 and 1450 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for Combustion Analysis of 5-(benzyloxy)-1-pentene.
Sources
Safety Operating Guide
Navigating the Disposal of [(Pent-4-en-1-yloxy)methyl]benzene: A Guide for Laboratory Professionals
This document is designed to be a practical, actionable resource, moving beyond a simple checklist to explain the rationale behind each procedural step. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes established protocols for structurally similar chemicals, including ethers and flammable liquids, to provide a robust framework for its disposal.
I. Hazard Profile and Risk Assessment
[(Pent-4-en-1-yloxy)methyl]benzene is an ether containing a terminal alkene, a structural combination that necessitates careful handling and disposal. The primary hazards associated with this compound are:
-
Flammability: Like many organic ethers, [(Pent-4-en-1-yloxy)methyl]benzene is expected to be a flammable liquid. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2]
-
Irritation: The compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[3][4] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).
-
Peroxide Formation: The presence of an ether linkage, particularly one with an allylic hydrogen, presents a significant risk of peroxide formation upon exposure to air and light.[5][6] These peroxide crystals can be shock-sensitive and explosive, especially upon concentration.[5]
A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.
II. Pre-Disposal Handling and Storage
Proper management of [(Pent-4-en-1-yloxy)methyl]benzene from the moment it is synthesized or received is critical for safe disposal.
Labeling and Dating
Upon receipt or synthesis, all containers of [(Pent-4-en-1-yloxy)methyl]benzene must be clearly labeled with:
-
The full chemical name: [(Pent-4-en-1-yloxy)methyl]benzene
-
The date of receipt or synthesis
-
The date the container was first opened
-
Hazard pictograms for flammable and irritant
This dating is crucial for monitoring the potential for peroxide formation.[5][6]
Storage
Store containers of [(Pent-4-en-1-yloxy)methyl]benzene in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] The storage location should be a designated flammable liquids cabinet. To prevent peroxide formation, protect the compound from light by using amber bottles.[6]
III. Peroxide Detection and Management
Due to the risk of peroxide formation, a testing protocol is essential.
Testing for Peroxides
Before disposal, and periodically during storage (every 6 months for opened containers), test for the presence of peroxides.[7] This can be done using commercially available peroxide test strips.
Procedure for Peroxide Testing:
-
Wear appropriate PPE, including safety goggles and chemical-resistant gloves.
-
Carefully open the container in a fume hood.
-
Using a clean, disposable applicator, transfer a small amount of the liquid to the test strip.
-
Observe the color change and compare it to the chart provided with the test strips to determine the peroxide concentration.
-
Record the test date and results on the container label.
Interpreting Results:
-
< 20 ppm: The compound can be handled and disposed of following the standard procedure.
-
≥ 20 ppm: The compound should be disposed of immediately as a high-hazard waste.[6] Do not attempt to handle or move the container if crystals are visible around the cap or in the liquid. Contact your institution's Environmental Health and Safety (EHS) office immediately.[6]
IV. Step-by-Step Disposal Protocol
The disposal of [(Pent-4-en-1-yloxy)methyl]benzene must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Personal Protective Equipment (PPE)
Before beginning the disposal process, ensure the following PPE is worn:
-
Safety goggles (or a face shield if there is a splash hazard)
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact)
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling of the waste should be conducted within a certified chemical fume hood.[4]
Waste Collection
-
Select a Compatible Container: Use a clean, leak-proof container that is compatible with organic solvents. The original container is often the best choice if it is in good condition.[9] The container must have a secure, tight-fitting lid.
-
Label the Waste Container: The container must be labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: [(Pent-4-en-1-yloxy)methyl]benzene
-
The hazards associated with the waste (e.g., "Flammable," "Irritant," "Potential Peroxide Former")
-
The date the waste was first added to the container
-
-
Segregate the Waste: Do not mix [(Pent-4-en-1-yloxy)methyl]benzene waste with other incompatible waste streams. It should be collected as a halogen-free organic solvent waste.
Arranging for Disposal
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Follow all institutional guidelines for waste manifest and pickup requests.
-
Storage Pending Pickup: While awaiting pickup, store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be away from ignition sources and incompatible chemicals.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
Minor Spill (Contained within a fume hood)
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbents suitable for flammable organic liquids (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Place all cleaning materials in the hazardous waste container.
-
Seal and label the container for disposal.
Major Spill (Outside of a fume hood or a large volume)
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team or EHS from a safe location.
-
Provide them with the identity of the spilled material and any other relevant information.
VI. Conclusion
The responsible disposal of [(Pent-4-en-1-yloxy)methyl]benzene is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from proactive labeling and storage to diligent peroxide monitoring and compliant waste segregation—researchers can effectively manage the risks associated with this compound. In the dynamic landscape of chemical research, a commitment to safety and environmental responsibility is not just a regulatory requirement but a cornerstone of scientific integrity.
VII. Visual Aids
Figure 1. Disposal workflow for [(Pent-4-en-1-yloxy)methyl]benzene.
VIII. References
Sources
- 1. osha.gov [osha.gov]
- 2. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 3. scribd.com [scribd.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. research.uams.edu [research.uams.edu]
- 6. ehs.mit.edu [ehs.mit.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. triumvirate.com [triumvirate.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
